molecular formula C12H5Cl5O B1198113 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl CAS No. 150304-10-2

4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl

Cat. No. B1198113
CAS RN: 150304-10-2
M. Wt: 342.4 g/mol
InChI Key: BFEKLMSBXGRXSD-UHFFFAOYSA-N
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Description

4-hydroxy-2,2',3',4',6'-pentachlorobiphenyl is a member of the class of hydroxybiphenyls that is phenol substituted in the 3-position by chlorine and in the 4-position by a 2,3,4,6-tetrachlorophenyl group. It is a member of monochlorobenzenes, a tetrachlorobenzene and a member of hydroxybiphenyls.

Scientific Research Applications

Metabolism and Detoxification

  • Metabolism studies in rats revealed that 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl (a closely related compound) undergoes a detoxification process resulting in rapid excretion, suggesting a potential detoxified product with no high affinity for the liver, facilitating its rapid excretion (Koga, Beppu, & Yoshimura, 1990).

Enzyme Induction and Toxicity

  • Research on rats demonstrated that 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl metabolites could induce specific hepatic microsomal drug-metabolizing enzymes, suggesting a potential role in modulating liver enzyme activities and possibly affecting liver function (Y. Kato et al., 1999).

Tissue Retention and Effects

  • Studies have shown that certain polychlorinated biphenyls, including compounds similar to 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl, exhibit specific tissue retention, particularly in the lung parenchyma, highlighting potential concerns regarding respiratory exposure and long-term tissue accumulation (Brandt, Mohammed, & Slanina, 1981).

Impact on Circadian Rhythm and Metabolism

  • Exposure to 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) in rats resulted in alterations in liver transcriptome, specifically affecting genes related to circadian rhythm and fatty acid metabolism, suggesting potential disruptions to biological rhythms and metabolic processes (Ochiai et al., 2018).

Mutagenic and Embryotoxic Effects

  • Studies on rats have indicated that derivatives of polychlorinated biphenyls, like 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl, may possess mutagenic properties, contributing to liver mutations, and could have embryotoxic effects, including the induction of fetal abnormalities such as cleft palates (Lehmann et al., 2007; Zhao et al., 1997).

Neurobehavioral Impact

  • Prenatal and lactational exposure to hydroxylated polychlorinated biphenyls, analogous to 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl, have been linked to neurobehavioral alterations in young adult mice, including changes in spontaneous locomotor activity and motor coordination, underscoring potential developmental and neurological risks (Haijima et al., 2017).

properties

CAS RN

150304-10-2

Product Name

4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

3-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-8(14)4-9(15)11(16)12(10)17/h1-4,18H

InChI Key

BFEKLMSBXGRXSD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Other CAS RN

150304-10-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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